molecular formula C11H19NO4 B1364103 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid CAS No. 817632-37-4

2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid

Cat. No. B1364103
M. Wt: 229.27 g/mol
InChI Key: HAMXRIRCNKNLTR-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 817632-37-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-16-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

1. Chemical Structure and Properties

2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid is a compound exhibiting interesting chemical properties due to its structural components. For instance, in studies involving similar compounds, the focus has been on their tautomeric forms and hydrogen bonding characteristics. These properties are significant in understanding the behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).

2. Synthesis and Derivatives

The synthesis of derivatives of this compound and similar ones has been a topic of interest. Research has explored various synthetic routes and transformations. For example, the synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids and their application in creating protected analogs of other amino acids demonstrates the versatility of these compounds in synthetic organic chemistry (Frick, Klassen, & Rapoport, 2005).

3. Applications in Material Science

Certain derivatives of 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid have been studied for their potential applications in material science. For instance, the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes have implications for the use of these compounds as templates in sol-gel silica preparation, indicating a potential role in the development of new materials (Ansell, Barrett, Meegan, & Warriner, 2007).

4. Pharmaceutical Applications

Research in the pharmaceutical field has explored the use of similar compounds for various applications. For example, studies on cyclohexanecarboxylic acid derivatives have focused on their pharmacological properties, which could be relevant for developing new therapeutic agents (Corradetti, Mlinar, Falsini, et al., 2005).

properties

IUPAC Name

2-(2-methoxyethylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-16-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMXRIRCNKNLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388088
Record name 2-[(2-Methoxyethyl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid

CAS RN

817632-37-4
Record name 2-[(2-Methoxyethyl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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